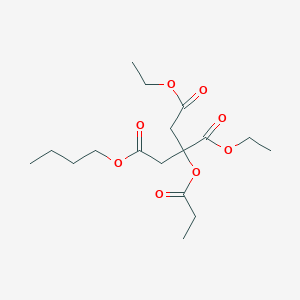
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete is a heterocyclic compound that contains an oxazete ring, which is a four-membered ring with one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with other reactants in dry DMF (dimethylformamide) and TEA (triethylamine) at elevated temperatures . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazete derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazete compounds.
Substitution: The oxazete ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like DMF or DMSO (dimethyl sulfoxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazete derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the oxazete ring.
Aplicaciones Científicas De Investigación
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application and the nature of the target. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete include:
- 4-Hydroxy-2-quinolones
- 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
This compound is unique due to its oxazete ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
820221-54-3 |
|---|---|
Fórmula molecular |
C3H5NO2 |
Peso molecular |
87.08 g/mol |
Nombre IUPAC |
4-methyl-2-oxido-4H-oxazet-2-ium |
InChI |
InChI=1S/C3H5NO2/c1-3-2-4(5)6-3/h2-3H,1H3 |
Clave InChI |
WMLMPKHJNZVBHM-UHFFFAOYSA-N |
SMILES canónico |
CC1C=[N+](O1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)




![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)





![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)

![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)
